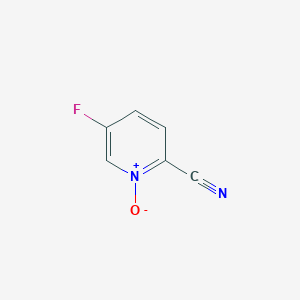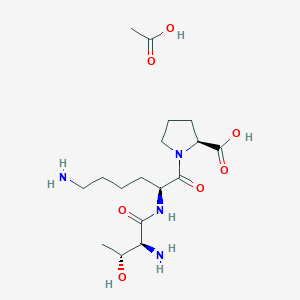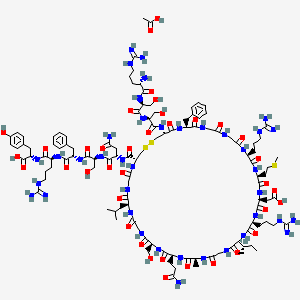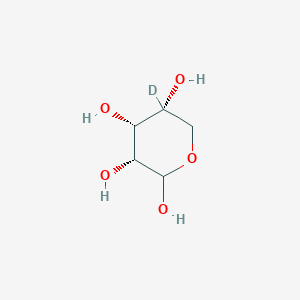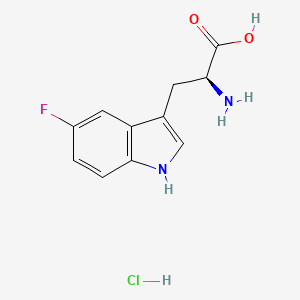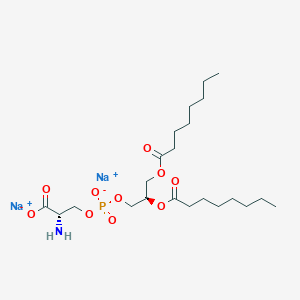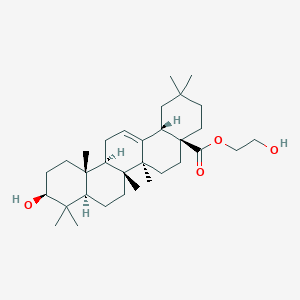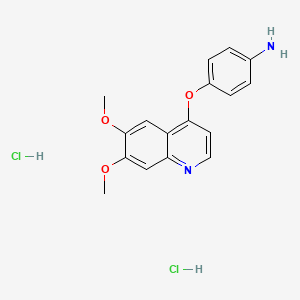
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.2 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its light yellow to brown powder or crystal form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures.
Solvent: Common solvents used include DMSO and methanol.
Catalysts: Potassium carbonate and alkali metal hydroxides are often used as catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle the increased volume.
Continuous monitoring: Parameters such as temperature, pressure, and pH are continuously monitored to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as crystallization and filtration to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, methanol, ethanol.
Catalysts: Potassium carbonate, alkali metal hydroxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
科学研究应用
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It is known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride stands out due to its specific structural features and its ability to act as a base catalyst in various reactions . Its unique combination of quinoline and aniline moieties contributes to its diverse applications in scientific research and industry .
属性
分子式 |
C17H18Cl2N2O3 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxyquinolin-4-yl)oxyaniline;dihydrochloride |
InChI |
InChI=1S/C17H16N2O3.2ClH/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12;;/h3-10H,18H2,1-2H3;2*1H |
InChI 键 |
AHNZARFQYWBFBU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


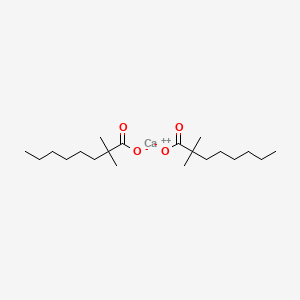
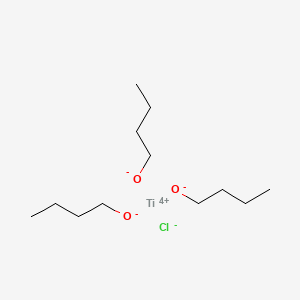
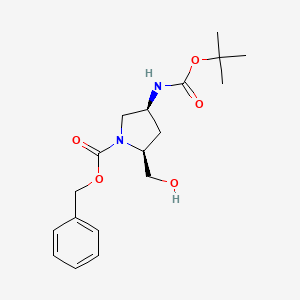
![Serine,L-[3-3H]](/img/structure/B1494124.png)
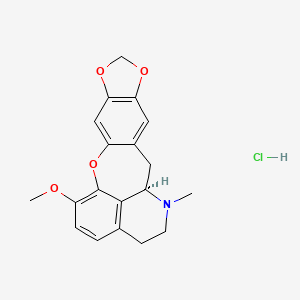
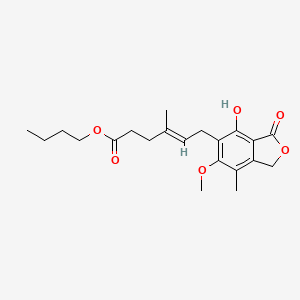
![Trisodium;5-[[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B1494136.png)
